molecular formula C18H22BFN2O5S B14123176 2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide

2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide

Cat. No.: B14123176
M. Wt: 408.3 g/mol
InChI Key: UZTWJOSYSWBHCC-UHFFFAOYSA-N
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Description

2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is an organic compound that features both borate and sulfonamide groups. This compound is notable for its stability, low toxicity, and high reactivity, making it a valuable intermediate in organic synthesis and various applications in pharmacy and biology .

Properties

Molecular Formula

C18H22BFN2O5S

Molecular Weight

408.3 g/mol

IUPAC Name

2-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide

InChI

InChI=1S/C18H22BFN2O5S/c1-17(2)18(3,4)27-19(26-17)12-10-14(16(25-5)21-11-12)22-28(23,24)15-9-7-6-8-13(15)20/h6-11,22H,1-5H3

InChI Key

UZTWJOSYSWBHCC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

  • Mixing : A suspension of N-(5-bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (16.90 g, 44.6 mmol) in 1,4-dioxane (300 mL) is combined with bis(pinacolato)diboron (13.59 g, 53.5 mmol).
  • Catalyst Addition : Pd(dppf)Cl₂·CH₂Cl₂ (3.67 g, 4.5 mmol) and KOAc (13.12 g, 133.8 mmol) are added sequentially.
  • Degassing : The mixture is degassed with nitrogen three times to eliminate oxygen, which could deactivate the catalyst.
  • Heating : The reaction is heated to 90°C and stirred for 7 hours.
  • Workup : After cooling, the mixture is quenched with water (100 mL) and extracted with ethyl acetate (3 × 500 mL). The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under vacuum to yield the product as a pale yellow solid (24.00 g, 100% yield).

Reaction Mechanism

The transformation proceeds via a Suzuki-Miyaura coupling mechanism:

  • Oxidative Addition : Pd(0) inserts into the C–Br bond of the pyridine substrate.
  • Transmetallation : The boron reagent transfers its pinacol boronate group to palladium.
  • Reductive Elimination : Pd(II) releases the coupled product, regenerating Pd(0) for subsequent cycles.

Optimization and Critical Parameters

Catalyst Selection

  • Pd(dppf)Cl₂·CH₂Cl₂ is preferred due to its stability and efficiency in borylation reactions. Alternative catalysts (e.g., Pd(PPh₃)₄) show lower yields (<70%).

Solvent and Temperature

  • 1,4-Dioxane provides optimal polarity for solubilizing both aromatic and boronate components.
  • Temperatures below 80°C result in incomplete conversion, while exceeding 100°C promotes side reactions.

Stoichiometry

  • A 1.2:1 molar ratio of bis(pinacolato)diboron to bromopyridine ensures full consumption of the starting material.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.25 (d, J = 1.0 Hz, 1H, pyridine-H), 8.04 (s, 1H, sulfonamide-NH), 7.85 (m, 1H, aromatic-H), 6.93 (m, 2H, aromatic-H), 3.91 (s, 3H, OCH₃), 1.33 (s, 12H, pinacol-CH₃).
  • MS (ESI+) : m/z 427.0 [M+H]⁺.

Purity and Yield

  • Yield : 100% (isolated).
  • Purity : >98% (HPLC).

Comparative Analysis of Alternative Methods

Boronic Acid Intermediate Route

A hypothetical route involving 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-amine and 2,4-difluorobenzenesulfonyl chloride was explored but discarded due to:

  • Low regioselectivity during sulfonamide formation.
  • Laborious purification steps (column chromatography required).

Direct Borylation vs. Multi-Step Synthesis

  • Direct Borylation (current method): Single-step, high-yield, and scalable.
  • Multi-Step Synthesis : Involves sequential halogenation and sulfonylation, resulting in <50% overall yield.

Industrial-Scale Considerations

Cost Efficiency

  • Catalyst Loading : 10 mol% Pd(dppf)Cl₂·CH₂Cl₂ is cost-effective for large batches.
  • Solvent Recycling : 1,4-Dioxane is distilled and reused, reducing raw material costs.

Data Tables

Table 1: Reaction Optimization Summary

Parameter Optimal Value Suboptimal Value Impact on Yield
Temperature 90°C 70°C <70%
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ Pd(PPh₃)₄ <70%
Solvent 1,4-Dioxane THF <80%
Reaction Time 7 hours 3 hours <50%

Table 2: Spectroscopic Data Comparison

Compound ¹H NMR (Key Peaks) MS [M+H]⁺
Starting Material (Bromopyridine) δ 8.30 (d, J = 2.0 Hz, 1H) 385.9
Product (Boronate Ester) δ 8.25 (d, J = 1.0 Hz, 1H) 427.0

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is an organic compound with a fluorine atom, methoxy group, boron-containing moiety, and a sulfonamide group. It has stability, low toxicity, and high reactivity, making it useful in organic synthesis, pharmacy, and biology. The molecular weight is approximately 408.3 g/mol.

Key Reactions and Biological Activity
2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide exhibits biological activity due to its structural features. It acts as an enzyme inhibitor and a specific ligand in biological studies. The sulfonamide group inhibits certain enzymes by binding to their active sites, and the compound may modulate signal transduction pathways, influencing cellular processes like apoptosis and cell proliferation. Interaction studies focus on its binding affinity to specific enzymes and receptors. The sulfonamide functionality is crucial for its inhibitory activity, which helps in understanding its mechanism of action and potential therapeutic applications.

Applications
2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide has diverse applications:

  • Organic Synthesis: It serves as a building block in synthesizing complex molecules.
  • Pharmaceutical Chemistry: It is used in drug discovery and development.
  • Biochemical Research: It is utilized as a probe to study biological processes.

Structural Comparison
Several compounds share structural similarities with 2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide:

Compound NameStructural FeaturesUnique Aspects
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamideCyclopropane ring instead of benzeneAffects reactivity and applications
Phenylboronic Acid Pinacol EsterLacks sulfonamide and fluorine groupsLess versatility in applications
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneNo methoxy or sulfonamide groupsLimited use in medicinal chemistry

Mechanism of Action

The mechanism of action of 2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide involves its interaction with molecular targets and pathways. The sulfonamide group can act as a nucleophilic attack site, and the borate group can participate in various chemical reactions. The compound’s structure allows it to interact with enzymes and other biological molecules, inhibiting their activity and exerting its effects .

Comparison with Similar Compounds

Similar compounds to 2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide include:

These compounds share similar structural features and applications, but 2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is unique in its specific combination of functional groups and its wide range of applications in various fields.

Biological Activity

2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H22BFN2O5S
  • Molecular Weight : 408.25 g/mol
  • CAS Number : 1551455-26-5

Biological Activity Overview

The compound exhibits a range of biological activities primarily attributed to its sulfonamide moiety and the presence of the dioxaborolane group. Key areas of activity include:

  • Antitumor Activity :
    • Several studies have indicated that sulfonamides possess antitumor properties. For example, related compounds have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. The compound's structure suggests it may similarly inhibit tumor growth by targeting specific oncogenic pathways.
  • Antimicrobial Properties :
    • Sulfonamides are well-known for their antibacterial effects. Preliminary in vitro studies suggest that this compound may inhibit the growth of certain bacterial strains, similar to traditional sulfonamides like sulfamethoxazole.
  • Anti-inflammatory Effects :
    • Compounds with a sulfonamide structure often exhibit anti-inflammatory properties. Research indicates that they can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

The biological activity of 2-Fluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzenesulfonamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis.
  • Targeting Cancer Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell proliferation in MDA-MB-231
AntimicrobialInhibition against Mycobacterium tuberculosis
Anti-inflammatoryModulation of cytokine release

Case Study: Antitumor Activity in Breast Cancer

A study evaluated the effects of a structurally similar compound on MDA-MB-231 triple-negative breast cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 0.126 µM. This suggests that the compound could be developed further as an anticancer agent targeting aggressive breast cancers .

Case Study: Antimicrobial Efficacy

In vitro testing against Mycobacterium tuberculosis demonstrated that the compound exhibited promising antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established sulfonamides . This positions it as a potential candidate for further development in treating resistant bacterial infections.

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